molecular formula C9H6N4O3 B1460836 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde CAS No. 1092293-96-3

3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Cat. No. B1460836
CAS RN: 1092293-96-3
M. Wt: 218.17 g/mol
InChI Key: WQKITMIIGOBWKX-UHFFFAOYSA-N
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Description

“3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde” is a compound that has been used in the synthesis of energetic materials . It is a part of a class of compounds known as 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .


Synthesis Analysis

The synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, which includes “3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde”, involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . This is followed by the removal of the trifluoroacetyl protecting group to afford aminofurazan .


Molecular Structure Analysis

The molecular structure of “3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde” is represented by the empirical formula C2H2N4O2 . The molecular weight of the compound is 114.06 .


Chemical Reactions Analysis

The chemical reactions involving “3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde” include its use in the synthesis of energetic materials . It is also involved in the synthesis of 1,2,4-triazole-containing scaffolds .


Physical And Chemical Properties Analysis

The compound is thermally stable with decomposition onset temperatures ranging from 147–228 °C . It exhibits acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .

Mechanism of Action

While the specific mechanism of action for “3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde” is not mentioned in the retrieved papers, 1,2,4-triazole-containing compounds have been shown to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Future Directions

The compounds synthesized from “3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde” have been estimated as potential components of solid composite propellants . They could also be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

3-nitro-4-(1,2,4-triazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O3/c14-4-7-1-2-8(9(3-7)13(15)16)12-6-10-5-11-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKITMIIGOBWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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